molecular formula C20H22F3N3O5S B3463731 2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B3463731
M. Wt: 473.5 g/mol
InChI Key: KIMAFEFRDFLYJL-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyclopentapyrazole moiety, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]amino]thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O5S/c1-4-30-18(28)14-10(3)15(19(29)31-5-2)32-17(14)24-13(27)9-26-12-8-6-7-11(12)16(25-26)20(21,22)23/h4-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMAFEFRDFLYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the ethyl and methyl groups. The cyclopentapyrazole moiety is then synthesized separately and attached to the thiophene ring through an acetamido linkage. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like chromatography.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., bromine) and nitrating agents.

    Condensation: The compound can undergo condensation reactions with various amines or aldehydes, forming imines or Schiff bases.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopentapyrazole moiety play crucial roles in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and cyclopentapyrazole-containing molecules. Compared to these compounds, 2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Thiophene-2-carboxylate derivatives: Known for their biological activities and use in pharmaceuticals.

    Cyclopentapyrazole derivatives: Studied for their potential as enzyme inhibitors and receptor modulators.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2,4-DIETHYL 3-METHYL-5-{2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDO}THIOPHENE-2,4-DICARBOXYLATE

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